(S)-2-Amino-N-(3-methyl-benzyl)-propionamide (S)-2-Amino-N-(3-methyl-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.: 1175835-19-4
VCID: VC8212582
InChI: InChI=1S/C11H16N2O/c1-8-4-3-5-10(6-8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1
SMILES: CC1=CC(=CC=C1)CNC(=O)C(C)N
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide

CAS No.: 1175835-19-4

Cat. No.: VC8212582

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide - 1175835-19-4

Specification

CAS No. 1175835-19-4
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name (2S)-2-amino-N-[(3-methylphenyl)methyl]propanamide
Standard InChI InChI=1S/C11H16N2O/c1-8-4-3-5-10(6-8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1
Standard InChI Key SMKSXFDBNZKYMV-VIFPVBQESA-N
Isomeric SMILES CC1=CC(=CC=C1)CNC(=O)[C@H](C)N
SMILES CC1=CC(=CC=C1)CNC(=O)C(C)N
Canonical SMILES CC1=CC(=CC=C1)CNC(=O)C(C)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name is (2S)-2-amino-N-[(3-methylphenyl)methyl]propanamide, with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol (calculated via PubChem algorithms) . Its structure features:

  • An (S)-configured α-amino group.

  • A propanamide backbone.

  • A 3-methylbenzyl group attached to the amide nitrogen.

The stereochemistry at the α-carbon is critical for biological activity, as evidenced by enantiomer-specific interactions in related compounds . For example, the (R)-enantiomer of N-benzyl-3-methoxypropionamide (lacosamide) exhibits anticonvulsant properties, highlighting the importance of chiral centers in pharmacodynamics .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for (S)-2-Amino-N-(3-methyl-benzyl)-propionamide are publicly documented, analogous compounds provide a framework for its preparation. A patented method for synthesizing (R)-N-benzyl-3-methoxypropionamide involves:

  • O-Methylation: Reacting N-protected serine derivatives with dimethyl sulfate in aqueous sodium hydroxide .

  • Amide Coupling: Using benzylamine and activators like isobutyl chloroformate .

Adapting this approach, the synthesis of the target compound could involve:

  • Step 1: Methylation of (S)-2-amino-3-hydroxypropanoic acid to introduce the 3-methylbenzyl group.

  • Step 2: Amide bond formation via coupling with 3-methylbenzylamine under conditions similar to those described for lacosamide analogs .

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and recrystallization from solvents like ethanol-water mixtures are standard for isolating enantiomerically pure amides . Spectroscopic data for related compounds include:

  • ¹H NMR (DMSO-d₆): δ 7.20–7.10 (m, 4H, Ar-H), 4.30 (d, J = 5.6 Hz, 2H, NCH₂), 3.80 (q, J = 6.8 Hz, 1H, CHNH₂), 2.30 (s, 3H, Ar-CH₃) .

  • MS (ESI+): m/z 207.1 [M+H]⁺ .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic 3-methylbenzyl group and polar amide/amine functionalities:

  • Water solubility: Estimated at <1 mg/mL (similar to (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide) .

  • Organic solvents: Soluble in DMSO, ethanol, and dichloromethane.

Stability studies on analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at 2–8°C.

Comparative Analysis with Structural Analogs

Property(S)-2-Amino-N-(3-methyl-benzyl)-propionamide(S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide
Molecular FormulaC₁₂H₁₈N₂OC₁₂H₁₈N₂O₂C₁₂H₁₅N₃O
Molecular Weight206.28 g/mol222.28 g/mol217.27 g/mol
LogP1.8 (predicted)1.52.1
BioactivityUnknownAnticonvulsant (analog data) HDAC inhibition (predicted)

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